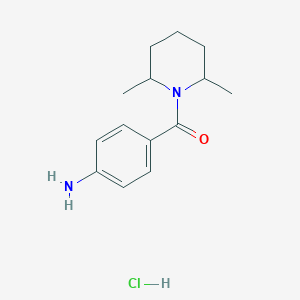
4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride is a chemical compound that has recently gained attention in scientific research due to its unique physical and chemical properties
Méthodes De Préparation
The synthesis of 4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpiperidine with aniline in the presence of a suitable catalyst to form the desired product. The reaction conditions typically involve controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the production process and reduce costs.
Analyse Des Réactions Chimiques
4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and exhibit comparable chemical and biological properties.
Aniline derivatives: Compounds with aniline moieties may have similar reactivity and applications in various fields.
The uniqueness of this compound lies in its specific combination of the piperidine and aniline moieties, which confer distinct physical, chemical, and biological properties.
Propriétés
Formule moléculaire |
C14H21ClN2O |
|---|---|
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
(4-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10-4-3-5-11(2)16(10)14(17)12-6-8-13(15)9-7-12;/h6-11H,3-5,15H2,1-2H3;1H |
Clé InChI |
YKRAWXCFMRYSGR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)

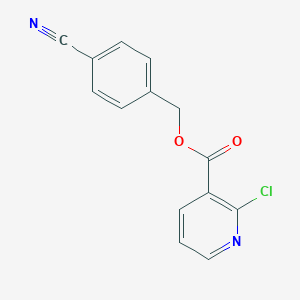

![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)

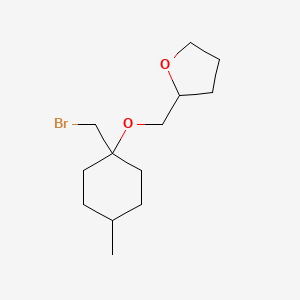



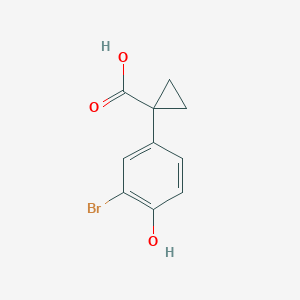
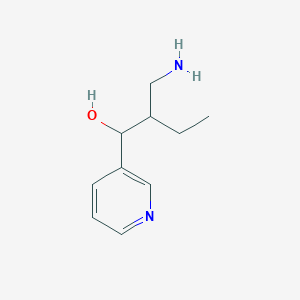
![5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B13546032.png)
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)
